4-Methoxy-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-methoxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by a methoxy group (-OCH3) at the 4-position and a carboxylic acid group (-COOH) at the 5-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methoxyacetophenone with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, green chemistry approaches, and transition-metal catalyzed reactions to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 4-hydroxy-1H-pyrazole-5-carboxylic acid.
Reduction: 4-methoxy-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxylic acid: Lacks the methoxy group at the 4-position.
4-hydroxy-1H-pyrazole-5-carboxylic acid: Contains a hydroxyl group instead of a methoxy group at the 4-position.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains methyl groups at the 3 and 5 positions instead of a methoxy group
Uniqueness
4-methoxy-1H-pyrazole-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
4-methoxy-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-2-6-7-4(3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHXBIJEBQRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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